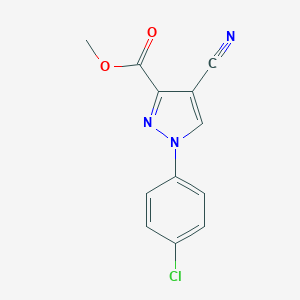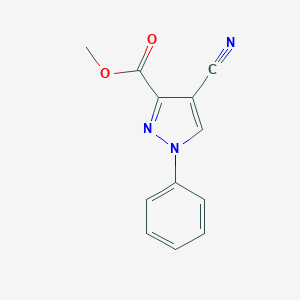![molecular formula C28H21N3O2S2 B283105 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283105.png)
1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. This compound belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
作用机制
The mechanism of action of 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves its binding to cannabinoid receptors in the brain. This binding leads to the activation of various signaling pathways that are involved in the regulation of mood, pain, appetite, and other physiological processes. This compound has been shown to have a higher affinity for CB1 receptors than CB2 receptors, which are found in the immune system.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have a positive effect on learning and memory. However, more research is needed to fully understand the effects of this compound on the human body.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its high affinity for cannabinoid receptors. This makes it a useful tool for studying the effects of cannabinoids on the brain and other physiological processes. However, one limitation of using this compound is its potential for toxicity. Studies have shown that this compound can have toxic effects on the liver and other organs at high doses.
未来方向
There are several potential future directions for research on 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of interest is the development of new drugs that target cannabinoid receptors for the treatment of various medical conditions. Another area of interest is the study of the effects of this compound on the endocannabinoid system, which is involved in the regulation of various physiological processes. Additionally, more research is needed to fully understand the potential toxic effects of this compound and to develop methods for minimizing these effects.
合成方法
The synthesis of 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the reaction of 2-naphthoyl chloride with 1-(4-methylphenyl) piperazine in the presence of a base. The resulting intermediate is then reacted with phenyl isothiocyanate to yield the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been extensively studied for its potential applications in drug development and research. This compound has been shown to have a high affinity for cannabinoid receptors in the brain, which are responsible for the psychoactive effects of cannabis. This makes it a promising candidate for the development of new drugs that target these receptors.
属性
分子式 |
C28H21N3O2S2 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)-2-(naphthalene-2-carbonyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C28H21N3O2S2/c1-19-11-15-24(16-12-19)31-28(30(25(32)18-34-28)23-9-3-2-4-10-23)35-27(29-31)26(33)22-14-13-20-7-5-6-8-21(20)17-22/h2-17H,18H2,1H3 |
InChI 键 |
YWDOEVRYGBUKGT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)CS3)C4=CC=CC=C4)SC(=N2)C(=O)C5=CC6=CC=CC=C6C=C5 |
规范 SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)CS3)C4=CC=CC=C4)SC(=N2)C(=O)C5=CC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)



![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283035.png)
![Ethyl 1-(4-chlorophenyl)-6-(4-methylbenzyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283037.png)
![Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283038.png)
![Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283039.png)
![Ethyl 6-benzyl-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283041.png)
![Methyl 6-(4-methoxybenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283042.png)
![Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283043.png)
![Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283045.png)